molecular formula C26H27N3O7S B8395693 3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate

3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate

Cat. No. B8395693
M. Wt: 525.6 g/mol
InChI Key: MVIAFWFYXRNKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate is a useful research compound. Its molecular formula is C26H27N3O7S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate

Molecular Formula

C26H27N3O7S

Molecular Weight

525.6 g/mol

IUPAC Name

[5-amino-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-1-yl]methyl methanesulfonate

InChI

InChI=1S/C26H27N3O7S/c1-33-21-10-14-9-19(28-23(14)25(35-3)24(21)34-2)26(30)29-12-15(13-36-37(4,31)32)22-17-8-6-5-7-16(17)18(27)11-20(22)29/h5-11,15,28H,12-13,27H2,1-4H3

InChI Key

MVIAFWFYXRNKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)N)COS(=O)(=O)C)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14o (162 mg, 0.29 mmol) in THF (15 mL) was hydrogenated over PtO2 at 55 psi for 2 h. After removal of the catalyst, the solution was concentrated to a small volume under reduced pressure below 25° C. and diluted with iPr2O to give a crude product. This was purified by precipitation from an EtOAc solution with petroleum ether at 20° C. to give 5-amino-1-[(methanesulfonyloxy)methyl]-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole (15o) (116 mg, 76%) as an unstable solid, mp >260° C. 1H NMR [(CD3)2SO] δ 11.41 (d, J=1.6 Hz, 1 H, NH), 8.08 (d, J=8.5 Hz, 1 H, H-6), 7.76 (d, J=8.3 Hz, 1 H, H-9), 7.67 (s, 1 H, H-4), 7.49 (t, J=7.6 Hz, 1 H, H-8), 7.30 (t, J=7.6 Hz, 1 H, H-7), 7.04 (d, J=2.0 Hz, 1 H, H-3'), 6.96 (s, 1 H, H-4'), 6.15 (v br s, 2 H, NH2), 4.66 (dd, J=10.9, 8.5 Hz, 1 H, H-2), 4.47 (dd, J=9.9, 3.4 Hz, 1 H, H-2), 4.41 (d, J=10.9 Hz, 1 , CHHO), 4.17 (t, J=9.2 Hz, 1 H, CHHO), 4.13-4.04 (m, 1 H, H-1), 3.94 (s, 3 H, OCH3), 3.82 (s, 3 H, OCH3), 3.80 (s, 3 H, OCH3), 3.07 (s, 3 H, SO2CH3). Anal. Calculated for C26H27N3O7S: C, 59.4; H, 5.2; N, 8.0. Found: C, 59.3; H, 5.4; N, 8.1%.
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.